molecular formula C11H12ClN3O2 B8369117 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol

3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol

Cat. No. B8369117
M. Wt: 253.68 g/mol
InChI Key: LXXVQQJWZBIICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)tetrahydro-2H-pyran-3-ol

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)oxan-3-ol

InChI

InChI=1S/C11H12ClN3O2/c12-9-8-7(4-13-10(8)15-6-14-9)11(16)2-1-3-17-5-11/h4,6,16H,1-3,5H2,(H,13,14,15)

InChI Key

LXXVQQJWZBIICY-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C2=CNC3=C2C(=NC=N3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.5 g, 5.4 mmol) in tetrahydrofuran (50 mL) was added n-butyllithium (2.5 M, 6.4 mL, 16.1 mmol) drop-wise. After the reaction mixture had been stirred at −78° C. for 2 hours, it was treated with dihydro-2H-pyran-3(4H)-one (1.61 g, 16.1 mmol), warmed to room temperature, and stirred for 18 hours. The reaction was quenched with water (50 mL), and the aqueous layer was extracted with ethyl acetate (3×30 mL); the combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate, filtered, and concentrated. Silica gel chromatography (Gradient: 0% to 50% ethyl acetate in petroleum ether) afforded the product as a yellow oil. Yield: 200 mg, 0.79 mmol, 15%. LCMS m/z 254.0 [M+H+].
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two

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